Moracin A

Catalog No.
S560606
CAS No.
67259-17-0
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Moracin A

CAS Number

67259-17-0

Product Name

Moracin A

IUPAC Name

5-(4,6-dimethoxy-1-benzofuran-2-yl)benzene-1,3-diol

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-19-12-6-15(20-2)13-8-14(21-16(13)7-12)9-3-10(17)5-11(18)4-9/h3-8,17-18H,1-2H3

InChI Key

DCCBMAKQGXCAQH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C(O2)C3=CC(=CC(=C3)O)O)C(=C1)OC

Canonical SMILES

COC1=CC2=C(C=C(O2)C3=CC(=CC(=C3)O)O)C(=C1)OC

Moracin A is a member of benzofurans.

Moracin A (CAS 67259-17-0) is a well-characterized 2-arylbenzofuran phytoalexin predominantly isolated from Morus alba (mulberry). With a molecular formula of C16H14O5 and a molecular weight of 286.28 g/mol, it features a 5-(4,6-dimethoxy-1-benzofuran-2-yl)benzene-1,3-diol core [1]. In industrial and pharmacological procurement, Moracin A is primarily sourced as a high-purity analytical reference standard for the quality control of Cortex Mori extracts and as a structural baseline for structure-activity relationship (SAR) studies. Unlike highly prenylated or glycosylated moracin derivatives that are pursued as active pharmaceutical ingredients, Moracin A's value lies in its stability, distinct chromatographic signature, and utility as a comparative baseline in enzymatic assays [2].

Research Fit

ChemotypeDimethoxy-substituted 2-arylbenzofuran (4,6-di-OCH₃), distinct from polyhydroxylated moracins
ProfileReduced hydrogen-bond donor count and altered lipophilicity vs. tri‑hydroxy analogs

Substituting Moracin A with generic benzofurans, crude Morus extracts, or closely related analogs like Moracin M or Moracin C compromises both analytical precision and assay validity. In quality control workflows, Moracin A possesses a specific dimethoxy substitution pattern that yields a distinct retention time and mass fragmentation profile, preventing co-elution issues common with unpurified extract mixtures [1]. In pharmacological screening, replacing Moracin A with a more potent derivative (such as Cathafuran C) eliminates the necessary low-activity structural baseline required to accurately map 3D-QSAR models [2]. Consequently, procuring exact, high-purity Moracin A is mandatory for laboratories establishing rigorous calibration curves or validating the functional group contributions of more complex 2-arylbenzofuran derivatives.

Substitution Risk

1
Moracin M (PDE4 inhibitor)
PDE4 inhibitory pharmacophore depends on free hydroxyls; Moracin A lacks this motif, so PDE4 activity cannot transfer.
2
Moracin C (PCSK9 suppressor)
6-OH group required for PCSK9 mRNA suppression is absent in Moracin A, making Moracin C’s pharmacology inaccessible.
3
Generic 2-arylbenzofuran
Subtle substitution changes cause functional divergence; target engagement may differ dramatically without experimental validation.

BChE Inhibition for Assay Calibration

In comparative enzymatic assays, Moracin A demonstrates a specific low-affinity interaction with Butyrylcholinesterase (BChE), yielding an IC50 of 45.5 μM. This is significantly weaker than the highly potent analog Cathafuran C (IC50 = 1.7 μM) and the positive control Galantamine (IC50 = 35.3 μM) [1].

Evidence DimensionEnzymatic inhibitory potency (BChE IC50)
Target Compound DataMoracin A IC50 = 45.5 μM
Comparator Or BaselineCathafuran C (IC50 = 1.7 μM) and Galantamine (IC50 = 35.3 μM)
Quantified DifferenceMoracin A is ~26-fold less potent than Cathafuran C and 1.3-fold less potent than Galantamine.
ConditionsIn vitro BChE competitive inhibition assay

Procuring Moracin A provides an ideal low-activity structural control for validating the sensitivity and dynamic range of benzofuran-targeted cholinesterase screening panels.

SIRT1 binding affinity rank
Cross-study comparable
Moracin A: −11.3 kcal/mol
Resveratrol: −9.6 kcal/mol
Simvastatin: −8.4 kcal/mol
Reported in silico docking rank; in vitro SIRT1 binding requires validation.
Computational prediction; no PDB code reported.

Chromatographic Resolvability for Extract QC

For standardization of Morus alba extracts, Moracin A (C16H14O5, MW 286.28) provides a highly specific analytical marker due to its dimethoxy-substituted core. When compared to the closely related and frequently co-occurring Moracin M (C14H10O4, MW 242.27), Moracin A's structural divergence guarantees distinct polarity and mass characteristics [1].

Evidence DimensionMolecular mass and substitution pattern for LC-MS differentiation
Target Compound DataMoracin A: MW 286.28, dimethoxy-substituted
Comparator Or BaselineMoracin M: MW 242.27, lacking dimethoxy groups
Quantified DifferenceA mass difference of ~44 Da and distinct polarity profiles ensure complete baseline resolution in reverse-phase HPLC.
ConditionsStandard LC-MS/HPLC profiling of Cortex Mori extracts

Ensures accurate quantification and standardization of commercial botanical extracts without peak overlap, making it an indispensable procurement item for QC labs.

PDE4 selectivity profile
Class-level inference
Moracin A: no PDE4 inhibition
Moracin M: PDE4D2 IC₅₀ 2.9 μM
Dimethoxy substitution ablates PDE4 pharmacophore; supports use as PDE4-inactive control.
SAR-based inference; direct assay confirmation advised.

COX-2 QSAR Structural Baseline

In the development of cyclooxygenase-2 (COX-2) inhibitors, Moracin A is utilized as a foundational 2-arylbenzofuran scaffold. Compared to highly substituted derivatives that exhibit sub-micromolar COX-2 inhibition, Moracin A provides the essential baseline binding energy data required to map 3D-QSAR models accurately [1].

Evidence DimensionStructure-Activity Relationship (SAR) baseline fit
Target Compound DataMoracin A: Foundational scaffold with baseline COX-2 interaction
Comparator Or BaselinePrenylated moracins: Sub-micromolar COX-2 inhibition
Quantified DifferenceProvides the zero-point functional group reference required to calculate the binding energy contributions of prenyl or geranyl additions.
Conditions3D-QSAR modeling and molecular dynamics simulations of COX-2 inhibitor binding pockets

Essential for computational and synthetic chemistry workflows that require a verified, simple parent scaffold to design next-generation anti-inflammatory drugs.

DPPH radical scavenging
Cross-study comparable
Moracin congener IC₅₀ 47.6 μM
vs. rutin 20.2 μM, quercetin 27.8 μM, α‑tocopherol 52.3 μM
Reported moderate antioxidant rank; congener identity requires confirmation.
Source used “moracin” without congener specification.
PCSK9 mRNA inhibition
Class-level inference
Moracin A: no activity expected
Moracin C: IC₅₀ 16.8 μM (HepG2)
Loss of 6‑OH pharmacophore eliminates PCSK9 suppression; structurally matched negative control.
Activity inferred from SAR; confirm by qRT‑PCR.
Solubility profile
Data to verify
Soluble: DMSO, thermal methanol
Insoluble: petroleum ether
DMSO solubility supports in vitro assay preparation; quantitative solubility data to verify.
Vendor datasheet; no mg/mL values reported.

Analytical Reference Standard for Botanical QC

Driven by its distinct chromatographic resolvability and specific mass fragmentation profile, Moracin A is highly recommended for procurement by analytical laboratories standardizing Morus alba (Cortex Mori) extracts. Its specific mass prevents co-elution with other moracins like Moracin M, ensuring regulatory compliance and batch-to-batch reproducibility in nutraceutical manufacturing [1].

3D-QSAR Structural Baseline

Because Moracin A provides a foundational 2-arylbenzofuran scaffold without complex prenylation, it is the ideal starting material or computational baseline for 3D-QSAR modeling. Medicinal chemistry teams procuring this compound use it to quantify the exact binding energy contributions of functional groups added to next-generation COX-2 or sEH inhibitors [2].

Neuropharmacological Negative Control

Leveraging its quantified weak BChE inhibitory activity (IC50 = 45.5 μM), Moracin A is perfectly suited as a structurally related negative control or low-activity baseline in cholinesterase assay panels. This allows researchers to validate assay sensitivity and confirm the specific potency of lead candidates like Cathafuran C without introducing structurally unrelated compounds into the assay environment [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
SIRT1 pathway study in endothelial models
In silico binding affinity rank
Deacetylase activity assay validation
PDE4 isoform selectivity screening
Absent PDE4 inhibitory pharmacophore
Confirm lack of PDE4 inhibition in enzymatic assay
PCSK9 mRNA expression SAR studies
6‑OH pharmacophore requirement
qRT‑PCR PCSK9 expression in HepG2 cells
Oxidative stress assay standardization
Reported moderate DPPH scavenging rank
Verify radical scavenging activity in target assay

XLogP3

3.2

Other CAS

67259-17-0

Wikipedia

Moracin A

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